molecular formula C28H28N4O5 B2852728 N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide CAS No. 920438-29-5

N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide

Cat. No. B2852728
M. Wt: 500.555
InChI Key: VGLLHEWLZKEBQM-UHFFFAOYSA-N
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Description

N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C28H28N4O5 and its molecular weight is 500.555. The purity is usually 95%.
BenchChem offers high-quality N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound involves the condensation of two key intermediates, namely 7-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde and 1-(2-morpholino-2-oxoethyl)-1H-indole-3-carbaldehyde, followed by a series of reactions to form the final product.

Starting Materials
7-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, 1-(2-morpholino-2-oxoethyl)-1H-indole-3-carbaldehyde, ethylamine, acetic anhydride, triethylamine, sodium borohydride, acetic acid, sodium hydroxide, hydrochloric acid, diethyl ether, methanol, wate

Reaction
Step 1: Condensation of 7-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde and 1-(2-morpholino-2-oxoethyl)-1H-indole-3-carbaldehyde in the presence of ethylamine and acetic anhydride to form the intermediate N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)acetamide., Step 2: Reduction of the intermediate using sodium borohydride in the presence of acetic acid and triethylamine to form the corresponding amine., Step 3: Acetylation of the amine using acetic anhydride in the presence of triethylamine to form the N-acetyl derivative., Step 4: Hydrolysis of the N-acetyl derivative using sodium hydroxide to form the corresponding carboxylic acid., Step 5: Acidification of the carboxylic acid using hydrochloric acid to form the final product N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide., Step 6: Purification of the final product using diethyl ether and methanol, followed by drying under vacuum.

properties

CAS RN

920438-29-5

Product Name

N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide

Molecular Formula

C28H28N4O5

Molecular Weight

500.555

IUPAC Name

N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide

InChI

InChI=1S/C28H28N4O5/c1-18-6-7-19-15-20(27(35)30-23(19)14-18)8-9-29-28(36)26(34)22-16-32(24-5-3-2-4-21(22)24)17-25(33)31-10-12-37-13-11-31/h2-7,14-16H,8-13,17H2,1H3,(H,29,36)(H,30,35)

InChI Key

VGLLHEWLZKEBQM-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C(=O)C3=CN(C4=CC=CC=C43)CC(=O)N5CCOCC5

solubility

not available

Origin of Product

United States

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